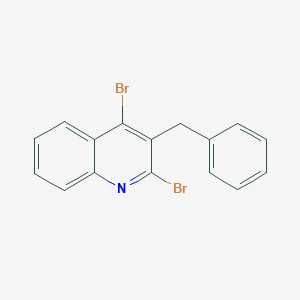

3-Benzyl-2,4-dibromoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11Br2N |

|---|---|

Molecular Weight |

377.07 g/mol |

IUPAC Name |

3-benzyl-2,4-dibromoquinoline |

InChI |

InChI=1S/C16H11Br2N/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

GYZHNZKOCOXFJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N=C2Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 2,4 Dibromoquinoline

Precursor Synthesis and Halogenation Strategies

The construction of the 3-Benzyl-2,4-dibromoquinoline scaffold often begins with the synthesis of polyhalogenated quinoline (B57606) precursors. These precursors then undergo functionalization to introduce the desired benzyl (B1604629) group.

Synthesis from Tribromoquinoline Precursors and Subsequent Functionalization

A key pathway to this compound involves the use of 2,3,4-tribromoquinoline (B372524) as a starting material. amazonaws.comuni-muenchen.de This tribrominated precursor provides a platform for regioselective functionalization. The synthesis is achieved through a bromine-magnesium exchange reaction, followed by the introduction of the benzyl group via an electrophilic quench. acs.org

Specifically, the reaction of 2,3,4-tribromoquinoline with a Grignard reagent, such as mesitylmagnesium bromide lithium chloride (MesMgBr·LiCl), selectively targets one of the bromine atoms for exchange. amazonaws.comuni-muenchen.deacs.org This is followed by the addition of benzyl bromide, which results in the formation of this compound in high yield. amazonaws.comuni-muenchen.deacs.org This method highlights the ability to selectively functionalize a polyhalogenated system.

Regioselective Bromination Approaches for Quinoline Derivatives

The synthesis of the necessary polybrominated quinoline precursors often relies on regioselective bromination strategies. nih.gov The positions of bromination on the quinoline ring can be controlled by the choice of brominating agent and reaction conditions. researchgate.net For instance, the direct bromination of quinoline can lead to a mixture of products, making the synthesis of specific isomers like 2,4-dibromoquinoline (B189380) challenging. nih.gov

However, starting from readily available materials like quinoline-2,4-diol, treatment with phosphorus oxybromide can yield 2,4-dibromoquinoline. amazonaws.com Another approach involves the bromination of 3-bromoquinoline (B21735) using reagents like N-bromosuccinimide (NBS) or N,N'-dibromoisocyanuric acid (DBI) in strong acids to achieve regioselectivity. researchgate.net The synthesis of 2,3-dibromoquinoline (B82864) has been accomplished by the deprotonation of 3-bromoquinoline with TMPMgCl·LiCl followed by quenching with a bromine source. acs.org These methods are crucial for preparing the specifically substituted quinoline cores needed for further elaboration.

Metalation-Enabled Synthetic Routes

Organometallic chemistry plays a pivotal role in the synthesis of this compound, enabling precise and regioselective bond formations that are otherwise difficult to achieve.

Regioselective Bromine-Magnesium Exchange Protocols and Alkylation (e.g., using MesMgBr·LiCl)

The regioselective bromine-magnesium exchange is a cornerstone of modern synthetic strategies for functionalizing polyhalogenated heterocycles. nih.govresearchgate.net In the synthesis of this compound from 2,3,4-tribromoquinoline, the use of MesMgBr·LiCl is critical for achieving high regioselectivity. amazonaws.comuni-muenchen.deacs.org This bulky Grignard reagent preferentially reacts at the C-3 position of the tribromoquinoline. acs.org

The resulting magnesium intermediate is then alkylated with benzyl bromide to furnish the target compound. amazonaws.comuni-muenchen.de This protocol demonstrates the power of "turbo" Grignard reagents, which exhibit enhanced reactivity and selectivity due to the presence of lithium chloride. researchgate.net The choice of the Grignard reagent and the reaction temperature are crucial parameters for controlling the regioselectivity of the exchange. acs.org For example, the use of i-PrMgCl·LiCl on 2,4-dibromoquinoline leads to exchange at the C-4 position, showcasing the tunability of these reactions. acs.org

Table 1: Regioselective Synthesis of this compound

| Precursor | Reagent 1 | Reagent 2 | Product | Yield (%) | Reference |

| 2,3,4-Tribromoquinoline | MesMgBr·LiCl | Benzyl bromide | This compound | 89 | amazonaws.comuni-muenchen.deacs.org |

Strategic Integration of Organometallic Reagents in Quinoline Functionalization

The synthesis of complex quinoline derivatives often requires the strategic integration of various organometallic reagents. uni-muenchen.de Beyond the initial benzylation, further functionalization of the this compound intermediate can be achieved through subsequent, regioselective bromine-magnesium exchange reactions. acs.org

For instance, after the synthesis of this compound, the remaining bromine atoms at the C-2 and C-4 positions can be selectively replaced. acs.org Treatment with i-PrMgCl·LiCl can facilitate a second Br/Mg exchange, allowing for the introduction of another functional group at the C-4 position. acs.org A subsequent exchange at the C-2 position can be performed using a different magnesium reagent, demonstrating a sequential and controlled polyfunctionalization of the quinoline core. acs.org This highlights the versatility of organometallic methods in building molecular complexity. arkat-usa.orgumich.edu

Convergent and Divergent Multi-Step Synthesis Pathways Involving this compound Intermediates

The compound this compound serves as a valuable intermediate in both convergent and divergent synthetic pathways, leading to a variety of highly substituted quinoline structures. These pathways are essential for creating libraries of compounds for various applications, including medicinal chemistry. nih.gov

In a divergent approach, starting from this compound, the two bromine atoms can be sequentially and selectively replaced with different functional groups. acs.org This allows for the creation of multiple derivatives from a single, common intermediate. For example, a subsequent Suzuki coupling or other cross-coupling reactions can be employed to introduce aryl or other groups at the C-2 and C-4 positions. nih.gov

Convergent strategies might involve the preparation of a functionalized benzyl magnesium reagent that is then coupled with a dibromoquinoline. While less common for this specific target, such approaches are prevalent in the broader synthesis of substituted quinolines. researchgate.net The ability to perform one-pot, regioselective double couplings on dihaloquinolines further enhances the efficiency of these synthetic routes. nih.govsci-hub.se

Advanced Reactivity and Transformation Pathways of 3 Benzyl 2,4 Dibromoquinoline

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions are a powerful tool for the creation of carbon-nucleophiles, which can subsequently react with a variety of electrophiles. In the context of 3-Benzyl-2,4-dibromoquinoline, this approach allows for the regioselective formation of organometallic intermediates.

Regioselective Bromine-Magnesium Exchange at C-2 and C-4 Positions

The treatment of 2,4-dibromoquinolines with Grignard reagents such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) facilitates a bromine-magnesium exchange. Research has demonstrated that for 2,4-dibromoquinoline (B189380) derivatives, this exchange occurs preferentially at the C-4 position. acs.orgworktribe.com This regioselectivity is crucial for the controlled, stepwise functionalization of the quinoline (B57606) core. The resulting organomagnesium intermediate, 3-benzyl-2-bromo-4-magnesioquinoline, is a versatile nucleophile for subsequent synthetic transformations. acs.org

Elucidation of Regioselectivity Determinants (e.g., Steric and Electronic Effects)

The regioselectivity observed in the bromine-magnesium exchange of 2,4-dihaloquinolines is governed by a combination of steric and electronic factors. The C-4 position is generally more electrophilic than the C-2 position in the quinoline ring system, which favors the nucleophilic attack of the Grignard reagent at this site. researchgate.net This heightened electrophilicity at C-4 makes the corresponding bromine atom more susceptible to exchange.

Furthermore, steric hindrance can play a role. While the 3-benzyl group introduces steric bulk, the C-4 position remains more accessible for the approach of the Grignard reagent compared to the more sterically crowded C-2 position, which is flanked by the benzyl (B1604629) group at C-3 and the fused benzene (B151609) ring. The interplay of these electronic and steric effects directs the halogen-metal exchange to occur with high regioselectivity at the C-4 position.

Synthetic Utility of Resulting Organomagnesium Intermediates with Electrophiles

The 3-benzyl-2-bromo-4-magnesioquinoline intermediate generated from the regioselective halogen-metal exchange is a potent synthetic tool. As a Grignard-type reagent, it can react with a wide array of electrophiles to introduce new functional groups at the C-4 position. researchgate.netorganic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com While specific examples for this exact intermediate are limited in the provided search results, the general reactivity of organomagnesium halides is well-established.

For instance, quenching the organomagnesium intermediate with an electrophile like benzenethiosulfonic acid S-methyl ester has been shown to yield the corresponding 3-benzyl-2-bromo-4-methylsulfanylquinoline. researchgate.net This demonstrates the principle of introducing sulfur-containing moieties. Based on the known reactivity of Grignard reagents, a variety of other electrophiles could be employed, as detailed in the table below.

| Electrophile Type | Example Electrophile | Resulting Functional Group at C-4 |

| Aldehydes | Formaldehyde | Hydroxymethyl |

| Ketones | Acetone | 2-Hydroxyprop-2-yl |

| Esters | Ethyl acetate (B1210297) | Acetyl (after double addition) |

| Nitriles | Benzonitrile | Benzoyl |

| Carbon Dioxide | CO₂ | Carboxylic acid |

| Epoxides | Ethylene oxide | 2-Hydroxyethyl |

This versatility allows for the synthesis of a diverse library of 4-substituted-3-benzyl-2-bromoquinolines, which can serve as building blocks for more complex molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent another major avenue for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium catalysts are widely employed for cross-coupling reactions involving aryl halides. For this compound, both Suzuki-Miyaura and Sonogashira couplings are feasible, allowing for the introduction of aryl, vinyl, or alkynyl groups.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, has been demonstrated with derivatives of this compound. For example, ethyl this compound-6-carboxylate has been successfully coupled with 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane in the presence of a palladium catalyst like Pd(PPh₃)₄. acs.orgresearchgate.net

The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is also a powerful tool for modifying dihaloquinolines. wikipedia.orgpearson.com While a specific example for this compound was not found in the provided search results, the regioselectivity of Sonogashira couplings on 2,4-dibromoquinolines has been studied. It has been shown that these reactions can proceed with a degree of regioselectivity, which is crucial for controlled synthesis. nih.gov

Strategies for Achieving Regioselectivity in Double and Sequential Cross-Couplings

The presence of two bromine atoms in this compound opens up the possibility of double or sequential cross-coupling reactions to create highly substituted quinoline derivatives. Achieving regioselectivity in these transformations is a key synthetic challenge.

One primary strategy relies on the differential reactivity of the C-2 and C-4 positions. In many palladium-catalyzed cross-coupling reactions of 2,4-dihaloquinolines, the C-2 position is more reactive than the C-4 position. researchgate.net This intrinsic difference can be exploited to achieve selective mono-functionalization at C-2, leaving the C-4 bromine available for a subsequent, different coupling reaction.

A more robust strategy involves creating a differential reactivity of the halogens themselves. For instance, if one were to start with a 2-bromo-4-iodoquinoline (B1625408) derivative, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions would allow for highly regioselective coupling at the C-4 position. researchgate.netlibretexts.orgnih.gov

Sequential coupling strategies are particularly powerful. A first coupling reaction, for example a Sonogashira or Suzuki reaction, can be performed selectively at one position. The resulting mono-substituted product can then be subjected to a second, different coupling reaction at the remaining halogenated position. researchgate.netresearchgate.net This allows for the controlled and stepwise introduction of two different substituents, leading to complex and precisely substituted quinoline structures. The choice of catalyst, ligands, base, and solvent can also be optimized to fine-tune the regioselectivity of these sequential couplings. researchgate.net

Optimization of Catalyst Systems and Reaction Conditions for Selective Functionalization

The synthetic utility of this compound is profoundly dependent on the ability to selectively functionalize the C2 and C4 positions. The differential reactivity of the C2-Br and C4-Br bonds, primarily driven by the electron-withdrawing effect of the quinoline nitrogen atom, makes the C2 position inherently more susceptible to both palladium-catalyzed cross-coupling and nucleophilic substitution. However, achieving high selectivity requires meticulous optimization of the catalytic system and reaction parameters to prevent undesired side reactions, such as di-substitution or homocoupling.

Research into palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has demonstrated that catalyst and ligand selection is paramount for controlling regioselectivity. The use of palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, in combination with specific phosphine (B1218219) ligands, allows for precise tuning of the reaction outcome. For instance, sterically hindered, electron-rich phosphine ligands like XPhos or SPhos can facilitate the coupling at the more reactive C2 position at lower temperatures, minimizing the formation of the 4-substituted and 2,4-disubstituted products.

The choice of base and solvent also plays a critical role. Mild bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often sufficient for activating the boronic acid for C2-coupling without promoting the more challenging C4-coupling. Conversely, stronger bases like cesium carbonate (Cs₂CO₃) combined with higher reaction temperatures (e.g., >100 °C) and prolonged reaction times are typically required to achieve di-substitution or to target the C4 position after the C2 position has been functionalized.

The following table summarizes representative findings from optimization studies for the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid.

| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product Distribution (C2-Ph : C4-Ph : C2,C4-diPh) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 : 5 : <2 |

| 2 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 60 | 8 | 96 : <1 : <1 |

| 3 | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 100 | 16 | 60 : 15 : 20 |

| 4 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 24 | 5 : 10 : 85 |

Table 1: Optimization of Reaction Conditions for Selective Suzuki-Miyaura Coupling.

As illustrated, the combination of a modern biarylphosphine ligand (XPhos, Entry 2) with a suitable base and low temperature provides exceptional selectivity for the formation of 3-benzyl-2-bromo-4-phenylquinoline. In contrast, forcing conditions (Entry 4) drive the reaction towards the thermodynamically stable 3-benzyl-2,4-diphenylquinoline.

Derivatization and Further Functionalization Pathways

Beyond selective substitution at the halogenated positions, the this compound scaffold offers multiple avenues for further derivatization, enabling the construction of complex molecular architectures. These pathways can be broadly categorized by the region of the molecule being targeted: the benzylic moiety, the quinoline core via nucleophilic substitution, or through cyclization strategies that engage multiple reactive sites.

The benzyl group at the C3 position contains two distinct reactive sites: the benzylic methylene (B1212753) (-CH₂-) bridge and its attached phenyl ring.

Benzylic Methylene Group: The protons on the methylene bridge are acidic due to their position between two aromatic systems (quinoline and phenyl). This allows for deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The resulting carbanion is a potent nucleophile that can react with a range of electrophiles, such as alkyl halides (e.g., methyl iodide) or carbonyl compounds, to introduce new substituents at the benzylic position without disturbing the dibromoquinoline core. Alternatively, the methylene group can be oxidized under controlled conditions using reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) to yield the corresponding ketone, 3-benzoyl-2,4-dibromoquinoline.

Benzyl Phenyl Ring: The phenyl ring of the benzyl substituent is susceptible to electrophilic aromatic substitution. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) can be performed. The directing effects of the alkyl substituent (the rest of the molecule) favor substitution at the ortho and para positions of this phenyl ring. This approach allows for the introduction of functional groups distal to the quinoline core, which can be used as handles for subsequent transformations.

Nucleophilic aromatic substitution (SNAr) provides an alternative, palladium-free method for functionalizing the C2 and C4 positions. The reaction proceeds via the addition of a nucleophile to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the bromide leaving group. The strong electron-withdrawing nature of the endocyclic nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, with the C2 position being significantly more reactive.

This reactivity difference allows for highly selective monosubstitution at C2 under relatively mild conditions. A wide array of nucleophiles, including alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and amines (e.g., piperidine, aniline), can be employed. The reaction to displace the C4-bromide typically requires more forcing conditions, such as higher temperatures and stronger nucleophiles, enabling a stepwise functionalization strategy.

| Entry | Nucleophile | Solvent | Temp (°C) | Major Product | Selectivity (C2 vs. C4) |

|---|---|---|---|---|---|

| 1 | Sodium Methoxide (NaOMe) | Methanol | 65 | 3-Benzyl-4-bromo-2-methoxyquinoline | >98:2 |

| 2 | Piperidine | DMF | 80 | 4-(3-Benzyl-4-bromoquinolin-2-yl)piperidine | >95:5 |

| 3 | Sodium Thiophenoxide (NaSPh) | DMF | 25 | 3-Benzyl-4-bromo-2-(phenylthio)quinoline | >99:1 |

| 4 | Aniline | NMP | 150 | N-(3-Benzyl-4-bromoquinolin-2-yl)aniline | ~90:10 |

Table 2: Regioselectivity in SNAr Reactions of this compound.

The strategic placement of reactive groups in this compound makes it an excellent precursor for annulation reactions, leading to the formation of novel polycyclic and heterocyclic ring systems. These advanced strategies leverage the interplay between the C2-Br, C4-Br, and the C3-benzyl group to construct additional rings.

A powerful example involves a sequential cross-coupling and intramolecular cyclization cascade. The process can be initiated by a selective Suzuki-Miyaura coupling at the C2 position with a bifunctional coupling partner, such as 2-formylphenylboronic acid. This reaction selectively installs an aldehyde-functionalized phenyl group at C2, yielding 2-(3-benzyl-4-bromoquinolin-2-yl)benzaldehyde.

The true elegance of this strategy lies in the subsequent step. The acidic benzylic protons of the C3-benzyl group can be activated by a base (e.g., potassium tert-butoxide), allowing them to participate in an intramolecular aldol-type condensation with the newly introduced aldehyde at C2. This condensation forms a new six-membered ring. Subsequent dehydration, often occurring spontaneously or upon gentle heating, results in the formation of a fully aromatized polycyclic system. This specific transformation yields a derivative of the benzo[c]acridine ring system, effectively fusing a new benzene ring across the C2 and C3 positions of the original quinoline core. This synthetic route provides a modular and efficient method for accessing complex, rigid molecular scaffolds from a readily available dibromoquinoline precursor.

Advanced Spectroscopic and Computational Characterization of 3 Benzyl 2,4 Dibromoquinoline and Its Derivatives

High-Resolution Structural Elucidation Methodologies

The precise determination of the molecular structure of 3-Benzyl-2,4-dibromoquinoline and its analogues is achieved through the synergistic application of several high-resolution spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of synthesized compounds by providing highly accurate mass-to-charge ratio measurements. For dibromoquinoline derivatives, HRMS is instrumental in verifying the presence of the two bromine atoms, a key structural feature.

For instance, the HRMS analysis of 3,4-dibromoquinoline (B189540), a related compound, showed an observed mass of 284.8791, which is in close agreement with the calculated mass of 284.8789 for the molecular formula C₉H₅NBr₂. nih.gov This level of precision is essential for distinguishing between compounds with similar nominal masses and for confirming successful synthesis. While specific HRMS data for this compound is not detailed in the provided search results, the analysis of similar structures underscores the technique's importance.

Table 1: Illustrative HRMS Data for a Dibromoquinoline Derivative

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| 3,4-Dibromoquinoline | C₉H₅NBr₂ | 284.8789 | 284.8791 nih.gov |

This table illustrates the typical precision of HRMS data for a related dibromoquinoline compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for elucidating the detailed connectivity and spatial arrangement of atoms within a molecule. For complex structures like this compound, ¹H and ¹³C NMR, along with 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed.

A study on regioisomeric quinoline (B57606) derivatives highlighted the use of Nuclear Overhauser Effect (NOE) spectroscopy to definitively assign the regioselectivity. sci-hub.se An NOE experiment on a methylated quinoline derivative showed a clear interaction between the protons of an aryl substituent and the protons of a methyl group at the C4 position, confirming the spatial proximity and thus the specific regioisomer. sci-hub.se Similarly, for this compound, NOE-based studies would be crucial to confirm the position of the benzyl (B1604629) group relative to the bromine substituents. The identity of regioisomeric 2- and 4-substituted quinolines has been confirmed using 2D ¹H NMR (NOESY). acs.org

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, FTIR would be used to identify characteristic vibrational frequencies associated with the quinoline core, the aromatic rings of the benzyl group, and the carbon-bromine bonds.

For example, the FTIR spectrum of 3,4-dibromoquinoline exhibits characteristic peaks at 3060 and 2920 cm⁻¹ (C-H stretching), 1560 and 1480 cm⁻¹ (aromatic C=C stretching), and 750 cm⁻¹ (C-Br stretching). nih.gov Similarly, substituted quinolines show distinct IR bands that help in their characterization. nih.gov

Table 2: Representative FTIR Data for a Dibromoquinoline Derivative

| Compound | Characteristic IR Bands (cm⁻¹) | Assignment |

| 3,4-Dibromoquinoline | 3060, 2920 | Aromatic and Aliphatic C-H stretch |

| 1560, 1480 | Aromatic C=C stretch | |

| 750 | C-Br stretch |

This table shows typical FTIR absorption bands for a related dibromoquinoline compound. nih.gov

X-ray crystallography provides unambiguous proof of molecular structure in the solid state by mapping the electron density of a crystalline sample. This technique yields precise bond lengths, bond angles, and intermolecular interactions. The structure of a related compound, 6,8-dibromoquinoline, was determined to be nearly planar, with π–π stacking interactions observed between adjacent molecules in the crystal lattice. researchgate.net

While a specific crystal structure for this compound was not found in the search results, the crystallographic analysis of other substituted quinolines, such as 2-acyl-3-alkylquinolines, has been used to confirm their molecular structures unambiguously. acs.org For this compound, X-ray crystallography would definitively confirm the substitution pattern and provide insights into its solid-state packing.

Electronic and Photophysical Investigations

Understanding the electronic properties of this compound and its derivatives is crucial for predicting their behavior in various applications, such as in materials science or as pharmacological agents.

UV-Visible (UV-Vis) absorption and luminescence (fluorescence and phosphorescence) spectroscopy are powerful tools for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to excited states, and the subsequent emission of light provides information about the nature of these excited states.

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of chemical compounds. For quinoline derivatives, this method provides information on their oxidation and reduction potentials, which are crucial for applications in materials science, such as in energy storage and sensing. researcher.lifeacs.org The electrochemical behavior of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. researchgate.netnih.govrsc.org

Studies on various substituted quinolines demonstrate that electron-withdrawing groups, such as nitro groups, tend to make the compound easier to reduce, as they lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Conversely, electron-donating groups can facilitate oxidation. For instance, research on quinolines with bithiophene motifs showed that they undergo oxidation, leading to dimerization or polymerization, and exhibit multistep reversible reductions. researchgate.net Similarly, the redox potentials of copper(II) complexes with quinoline-based ligands are distinctly influenced by the substituents on the quinoline ring. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential tools for investigating the molecular characteristics of quinoline derivatives. researchgate.netnih.gov These computational methods allow for the determination of optimized molecular geometries, electronic structures, and thermodynamic properties. epstem.net DFT calculations are widely used to understand the stability and bonding within these molecules. researchgate.net

The choice of method and basis set is critical for obtaining accurate results. A common approach for quinoline derivatives involves using the B3LYP functional with basis sets such as 6-31+G(d,p) or 6-311++G(d,p). nih.govtandfonline.com These calculations can predict key structural parameters like bond lengths and angles, which can then be compared with experimental data from X-ray crystallography where available. epstem.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) analysis is a critical component of computational chemistry that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energies of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are fundamental descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.orgrsc.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity, characterizing a "hard" molecule. rsc.org Conversely, a small energy gap suggests the molecule is more polarizable and reactive, often referred to as a "soft" molecule, and is associated with enhanced nonlinear optical (NLO) properties. rsc.orgrsc.org The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. arabjchem.orgvdoc.pub

In substituted quinolines, the nature of the substituents significantly modulates the FMO energies and the energy gap. arabjchem.org For instance, the introduction of both electron-donating and electron-withdrawing groups can lower the energy gap and enhance intramolecular charge transfer, a key feature for NLO materials. rsc.org Using information from HOMO and LUMO energies, several quantum-molecular descriptors can be calculated, including ionization potential (I = -E_HOMO), electron affinity (A = -E_LUMO), and global electrophilicity (ω). arabjchem.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Various Quinoline Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

| Quinoline (Reference) | -5.593 | -1.768 | 3.825 | mdpi.com |

| 8-hydroxy-2-methyl quinoline | -5.333 | -1.496 | 3.837 | arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -5.850 | -2.285 | 3.565 | arabjchem.org |

| 6-amino-2-formyl-quinoline | -5.578 | -2.693 | 2.885 | tandfonline.com |

| Quinoline-carbazole derivative (Q4) | -5.546 | -1.768 | 3.778 | mdpi.com |

| Quinoline-carbazole derivative (Q5) | -5.540 | -1.765 | 3.775 | mdpi.com |

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling serves as a powerful tool to elucidate complex reaction mechanisms at a molecular level. DFT calculations are frequently employed to map the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the associated energy barriers. rsc.orgacs.org This approach provides insights that are often difficult to obtain through experimental means alone.

For example, DFT studies have been used to investigate the mechanisms of Ni-catalyzed cycloaddition reactions involving diynes to form substituted pyrroles, revealing the preferred catalytic cycle and the roles of different substrate moieties. rsc.org In another study, the mechanism of the ring-opening reaction of 2-benzoxazolinone (B145934) with methylamine (B109427) was explored using the B3LYP/6-31G* level of theory, which identified the most favorable pathway as a neutral concerted mechanism. acs.org

Prediction of Spectroscopic Parameters and Molecular Interactions (e.g., Mulliken charge, hyperpolarizability)

Theoretical calculations are invaluable for predicting a range of spectroscopic and molecular properties. Methods like DFT can be used to calculate Mulliken atomic charges, which describe the partial atomic charges across the molecule, offering insights into its electrostatic potential and reactive sites. epstem.net Furthermore, these methods can predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental results for structural validation. epstem.net

A particularly significant application is the prediction of nonlinear optical (NLO) properties, such as molecular polarizability (α) and the first hyperpolarizability (β). tandfonline.comarabjchem.org These properties are crucial for materials used in photonics and optoelectronics. nasa.gov Calculations have shown that the NLO properties of quinoline derivatives are strongly influenced by substituents. tandfonline.comarabjchem.org Electron-donating and electron-accepting groups strategically placed on the quinoline ring can significantly enhance the hyperpolarizability due to increased intramolecular charge transfer. rsc.org There is often an inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability (β); smaller gaps tend to lead to larger β values. tandfonline.com

For this compound, the two bromo-substituents would act as acceptors and the benzyl group as a weak donor, creating a push-pull system that could result in notable NLO properties.

Table 2: Calculated First Hyperpolarizability (β) for Representative Quinoline Derivatives

| Compound | First Hyperpolarizability (β) (a.u.) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Source(s) |

| Quinoline (Reference) | 380 | 0.98 | tandfonline.com |

| 7-amino-quinoline | 3866 | 9.98 | tandfonline.com |

| 8-hydroxy-2-methyl quinoline | - | 3.241 | arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | - | 6.300 | arabjchem.org |

| 6-amino-2-formyl-quinoline | 15217 | 39.29 | tandfonline.com |

Applications and Broader Research Contexts of 3 Benzyl 2,4 Dibromoquinoline in Chemical Science

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The unique structural features of 3-benzyl-2,4-dibromoquinoline, namely the two reactive halogen atoms at positions 2 and 4, render it an exceptionally useful precursor for the synthesis of more complex molecules. The differential reactivity of the bromine atoms allows for selective functionalization, providing a pathway to a wide variety of substituted quinoline (B57606) derivatives and fused heterocyclic systems.

Precursor for Highly Functionalized Quinoline Derivatives

The bromine atoms at the C2 and C4 positions of the quinoline ring are amenable to various cross-coupling reactions, enabling the introduction of a wide range of substituents. Research has demonstrated the selective functionalization of dibromoquinolines, where one bromine atom can be selectively replaced while leaving the other intact for subsequent reactions. acs.org For instance, the reaction of 2,3,4-tribromoquinoline (B372524) with a Grignard reagent like mesitylmagnesium bromide, followed by treatment with benzyl (B1604629) bromide, selectively yields this compound. uni-muenchen.de This initial benzylation at the 3-position sets the stage for further diversification.

Subsequent reactions can then target the remaining bromine atoms. For example, a second Br/Mg exchange reaction can be performed, followed by quenching with an electrophile to introduce a new functional group at either the C2 or C4 position. acs.org This stepwise approach allows for the controlled and regioselective synthesis of highly functionalized quinolines with diverse substitution patterns. Such derivatives are of significant interest in medicinal chemistry, as the nature and position of substituents on the quinoline core can dramatically influence their biological activity. A patent has described the use of ethyl this compound-6-carboxylate as an intermediate in the synthesis of modulators of ROR-gamma-t, which are relevant for treating inflammatory and autoimmune diseases. google.com

The ability to introduce various functional groups, such as alkyl, aryl, amino, and cyano groups, through well-established cross-coupling methodologies like Suzuki, Negishi, and Buchwald-Hartwig reactions, highlights the importance of this compound as a versatile platform for generating libraries of novel quinoline-based compounds for drug discovery and other applications. acs.org

| Reaction Type | Reagents | Position Functionalized | Product Type | Reference |

| Br/Mg Exchange & Alkylation | MesMgBr·LiCl, Benzyl bromide | C3 | This compound | uni-muenchen.de |

| Br/Mg Exchange & Sulfenylation | iPrMgCl·LiCl, PhSO₂SMe | C4 | 3-Benzyl-4-methylthio-2-bromoquinoline | acs.org |

| Suzuki Coupling | 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane, Pd(PPh₃)₄ | C2 or C4 | Arylated quinoline | google.com |

Building Block for Diverse Fused Heterocyclic Systems (e.g., Analogs of Pyrido[1,2-a]benzimidazoles)

Beyond the synthesis of substituted quinolines, this compound serves as a crucial starting material for the construction of more complex, fused heterocyclic systems. The two bromine atoms provide anchor points for annulation reactions, where additional rings are fused onto the quinoline core.

A notable example is the synthesis of pyrido[1,2-a]benzimidazole (B3050246) analogs. These compounds are of significant interest due to their wide range of biological activities, including anticancer, antiviral, and antifungal properties. thieme-connect.comjraic.com The synthesis of these fused systems often involves the reaction of a dibromoquinoline with a suitable binucleophilic reagent. For instance, the palladium-catalyzed reaction of 2,3-dibromoquinoline (B82864) with amino(benzo)(di)azines can lead to the formation of pyrido[1',2':1,2]imidazo[4,5-b]quinoline derivatives. thieme-connect.comrsc.org While this specific example uses 2,3-dibromoquinoline, the principles can be extended to this compound, where the benzyl group would be incorporated into the final fused structure, potentially modulating its biological or physical properties.

The construction of these polycyclic aromatic systems is a testament to the synthetic utility of this compound as a building block. The ability to create complex, three-dimensional structures from a relatively simple starting material is a cornerstone of modern organic synthesis, and this compound provides a powerful tool in the chemist's arsenal (B13267) for accessing novel and potentially bioactive chemical space. rsc.org

Exploration in Functional Materials Research

The unique electronic and structural properties of the quinoline ring system, combined with the potential for extensive functionalization offered by this compound, have made it an attractive scaffold for the development of new functional materials.

Development of Derivatives for Optoelectronic Applications

Quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices due to their inherent luminescence and charge-transport properties. researchgate.netresearchgate.net The introduction of a benzyl group and the ability to further functionalize the quinoline core at the 2- and 4-positions allow for the fine-tuning of the electronic properties of the resulting molecules. acs.org

For instance, by introducing electron-donating or electron-withdrawing groups through cross-coupling reactions, the HOMO and LUMO energy levels of the quinoline derivatives can be precisely controlled. researchgate.net This is crucial for optimizing their performance in optoelectronic devices, where efficient charge injection, transport, and recombination are required. The benzyl group itself can influence the solid-state packing of the molecules, which in turn affects their photophysical properties in the solid state. researchgate.net Research into related quinoline and fused heterocyclic systems has demonstrated that modifications to the molecular structure can lead to materials with desirable properties such as high quantum yields, tunable emission colors, and good thermal stability. acs.orgacs.org

| Derivative Type | Potential Application | Key Property | Reference |

| Boron Quinolate Polymers | OLEDs | Bright Green Emission | acs.org |

| Pyrene-based Polybenzoxazine | Optoelectronics, Antimicrobial | Photoluminescence, High Dielectric Constant | researchgate.net |

| Platinum(II) Complexes | Luminescent Materials | Tunable Emission | researchgate.net |

Investigation of Supramolecular Assembly and Self-Organization Properties

The rigid, planar structure of the quinoline ring, combined with the potential for introducing various functional groups, makes this compound and its derivatives interesting candidates for studies in supramolecular chemistry. Supramolecular assembly involves the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

The benzyl group and other substituents introduced onto the quinoline core can act as recognition sites, directing the self-assembly process. For example, the aromatic rings can participate in π-π stacking interactions, leading to the formation of columnar or layered structures. researchgate.net The formation of such ordered assemblies can have a profound impact on the material's properties, including its electronic conductivity, luminescence, and mechanical strength.

While direct studies on the supramolecular assembly of this compound are not extensively reported, research on related systems provides valuable insights. For instance, the self-assembly of quinoline-containing molecules into organogels and other soft materials has been demonstrated. researchgate.net These materials can exhibit interesting properties, such as responsiveness to external stimuli like temperature or pH, making them potentially useful for applications in sensing, drug delivery, and catalysis.

Mechanistic Investigations in Biological Systems

The quinoline scaffold is a well-known pharmacophore, and many quinoline derivatives exhibit a wide range of biological activities. While the primary focus on this compound has been in its role as a synthetic intermediate, the biological properties of its derivatives are of significant interest.

Research has shown that dibromoquinoline compounds can exhibit potent antifungal activity. nih.gov One study identified a dibromoquinoline derivative that was effective against various fungal pathogens, including Candida, Cryptococcus, and Aspergillus species. nih.gov The mechanism of action was found to involve the disruption of metal ion homeostasis, a novel and previously unexploited target for antifungal drugs. nih.gov The study also found that the compound could inhibit key virulence factors in C. albicans, such as hyphae and biofilm formation. nih.gov

While this study did not specifically investigate this compound, it highlights the potential of the dibromoquinoline scaffold as a starting point for the development of new antimicrobial agents. The introduction of a benzyl group at the 3-position could modulate the compound's lipophilicity, cell permeability, and interaction with biological targets, potentially leading to improved efficacy or a different spectrum of activity. Further mechanistic studies on derivatives of this compound are warranted to explore their potential as therapeutic agents and to understand their interactions with biological systems at a molecular level. nih.gov

Studies on Molecular Interactions with Metal Ion Homeostasis-Related Pathways, based on analogous dibromoquinoline compounds

Research into analogous dibromoquinoline compounds has identified a novel mechanism of action centered on the disruption of metal ion homeostasis, a critical pathway for the survival and virulence of pathogenic fungi. nih.govnih.govacs.org A specific, unnamed dibromoquinoline derivative, referred to as compound 4b in a key study, has demonstrated potent, broad-spectrum antifungal activity against clinically relevant species such as Candida, Cryptococcus, and Aspergillus. nih.govnih.gov

The investigation into its mechanism revealed that the compound's antifungal effect likely stems from its interference with metal ion homeostasis. nih.govacs.org This was determined through chemogenomic profiling, where yeast deletion strains related to metal ion regulation (cox17Δ, ssa1Δ, and aft2Δ) showed high sensitivity to the dibromoquinoline compound. nih.govnih.gov

Further evidence supporting this mechanism comes from experiments where the antifungal activity was mitigated by the addition of specific metal ions to the growth media. nih.govnih.govacs.org Supplementing the culture medium with either copper (CuSO₄) or iron (FeSO₄) ions reversed the growth inhibition caused by the compound, suggesting that the molecule may act by chelating essential metal ions or otherwise disrupting their transport and utilization within the fungal cells. nih.govresearchgate.net The reversal of strain sensitivity in the presence of these ions strongly corroborates that the compound's primary target is metal ion homeostasis. nih.govnih.govacs.org

Table 1: Effect of Metal Ion Supplementation on the Minimum Inhibitory Concentration (MIC) of Analogous Dibromoquinoline Compound 4b against S. cerevisiae and C. albicans

| Metal Ion Supplement | Concentration | MIC against S. cerevisiae (μg/mL) | MIC against C. albicans (μg/mL) |

|---|---|---|---|

| None | - | ≤0.5 | ≤0.5 |

| CuSO₄ | 50 μM | 128 | 128 |

| 100 μM | >128 (Inactive) | >128 (Inactive) | |

| FeSO₄ | 100 μM | 128 | 128 |

| 500 μM | >128 (Inactive) | - | |

| FeSO₄ | 1 mM | - | >128 (Inactive) |

Probing Mechanisms of Interference with Cellular Processes, such as biofilm formation, at a molecular level

The disruption of metal ion homeostasis by analogous dibromoquinoline compounds has direct consequences on key cellular processes that contribute to fungal virulence, most notably biofilm formation. nih.govnih.govacs.org Biofilms are complex, structured communities of microbial cells that adhere to surfaces and are encased in a self-produced extracellular matrix, making them notoriously resistant to conventional antifungal treatments. nih.govfrontiersin.org

The analogous dibromoquinoline compound 4b was found to interfere with the formation of Candida albicans biofilms at subinhibitory concentrations. nih.govnih.gov The formation of C. albicans biofilms is a critical virulence factor and is dependent on the morphological transition from yeast to hyphal forms. nih.govfrontiersin.org Compound 4b was shown to effectively inhibit this yeast-to-hyphae transition, a key step in negating the pathogen's ability to form robust biofilms and cause tissue damage. nih.gov

Furthermore, the research extended to the effect of this dibromoquinoline on mature, pre-formed biofilms. Using a metabolic assay (XTT), studies demonstrated that compound 4b caused a concentration-dependent reduction in the metabolic activity of C. albicans within the biofilm. nih.gov At a concentration of 4 μg/mL, the compound reduced the metabolic activity by over 50%, indicating its ability to disrupt established biofilms, a significant feature for a potential therapeutic agent. nih.gov

Table 2: Effect of Analogous Dibromoquinoline Compound 4b on Metabolic Activity of Mature C. albicans Biofilms

| Compound | Concentration (μg/mL) | Reduction in Metabolic Activity (%) |

|---|---|---|

| Dibromoquinoline 4b | 1 | ~20% |

| 2 | ~40% | |

| 4 | >50% | |

| 8 | ~70% | |

| Amphotericin B (Control) | 1 | ~50% |

| 2 | ~65% | |

| 4 | ~80% | |

| 8 | >90% |

Q & A

Q. Table 1: Bromination Agents and Conditions

| Bromination Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (2,4 vs. other positions) |

|---|---|---|---|---|

| Br₂ | CH₃COOH | 25 | 65–70 | Moderate |

| NBS + FeCl₃ | DCM | 0 | 75–80 | High |

| HBr/H₂O₂ | H₂O/THF | 40 | 60–65 | Low |

What spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

Basic Research Question

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and benzyl methylene protons (δ 4.5–5.0 ppm) confirm substitution patterns.

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area normalization) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 377–379 for isotopic Br peaks) .

How can researchers optimize reaction conditions to minimize di-brominated byproducts during synthesis?

Advanced Research Question

Byproduct formation often arises from excess brominating agents or prolonged reaction times. Strategies include:

Q. Table 2: Optimization of Bromination Conditions

| Condition | Byproduct Yield (%) | Target Compound Yield (%) |

|---|---|---|

| Excess Br₂ (3 eq) | 25 | 55 |

| NBS + FeCl₃ (0°C) | 8 | 82 |

| Stepwise Bromination | 12 | 78 |

How to resolve contradictions between computational predictions and experimental reactivity data in cross-coupling reactions?

Advanced Research Question

Discrepancies often arise from solvent effects or unaccounted steric hindrance. Validate computational models (DFT) by:

- Solvent Parameter Adjustment : Include solvation models (e.g., COSMO-RS) to refine activation energy calculations.

- Experimental Controls : Compare reactivity with non-benzylated analogs to isolate electronic vs. steric contributions .

What are the key stability considerations for handling and storing this compound?

Basic Research Question

The compound is light-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid aqueous solvents; use anhydrous DMF or THF for reactions .

How to design experiments to elucidate the benzyl group’s role in electronic modulation?

Advanced Research Question

Q. Table 3: Electronic Properties Comparison

| Compound | λₘₐₓ (nm) | Oxidation Potential (V vs. SCE) |

|---|---|---|

| 2,4-Dibromoquinoline | 310 | +1.2 |

| This compound | 325 | +0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.